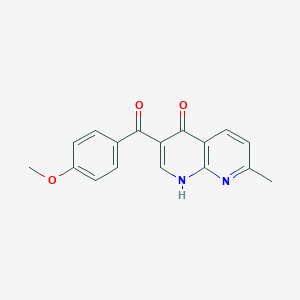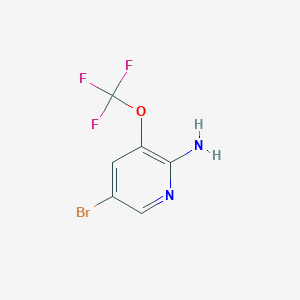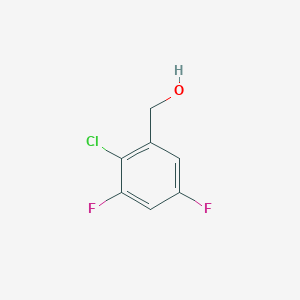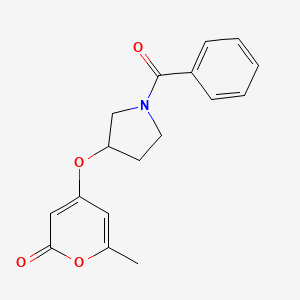
4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyran ring, which is a six-membered ring with one oxygen atom. The benzoyl group attached to the pyrrolidine ring suggests that it may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, HRMS, and ESI-MS, which are commonly used to characterize organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzoyl group could make the pyrrolidine ring more reactive .Aplicaciones Científicas De Investigación
Anticancer Activity
4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, as a derivative of 4H-Pyran, has been implicated in anticancer research. A study demonstrated the use of microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, highlighting their potential in anticancer activity against different human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Synthesis of Coumarin Derivatives
Research on the synthesis of new coumarin derivatives, which include structures similar to 4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, has been conducted. These derivatives have shown potential in applications like antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003).
Antimicrobial and Antioxidant Activities
The synthesis and in vitro screening of similar compounds have been researched for their antimicrobial and antioxidant activities. This research highlights the compound's potential in pharmaceutical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Electrocatalytic and Photocatalytic Performances
Studies have also been conducted on compounds with structures similar to 4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, focusing on their dual photocatalytic and electrocatalytic performances. These studies suggest potential applications in environmental and material sciences (Hao, Li, Zhu, Wang, Zhao, & Yang, 2019).
Antihypertensive Activity
Research on the synthesis of related compounds has shown their potential in antihypertensive activity, suggesting possible applications in cardiovascular disease treatment (Bergmann & Gericke, 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-benzoylpyrrolidin-3-yl)oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-9-15(10-16(19)21-12)22-14-7-8-18(11-14)17(20)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRRMGXXOEYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)
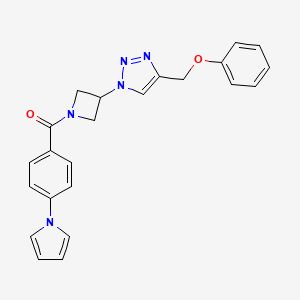

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
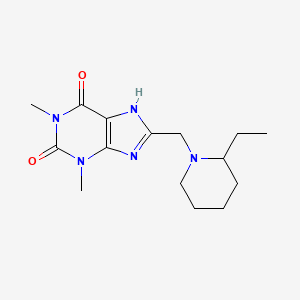
![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)
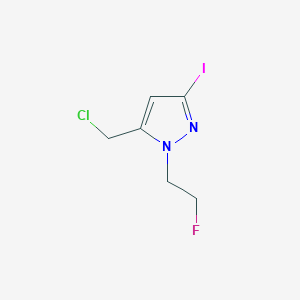
![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)

